![molecular formula C14H9FN2O B3146065 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde CAS No. 588670-33-1](/img/structure/B3146065.png)
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde, also known as FPI, is a chemical compound that has been used in scientific research for various purposes. This compound is a potent inhibitor of protein kinases, which makes it useful in studying cellular signaling pathways.
Scientific Research Applications
Synthesis of New Compounds
5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is used in the synthesis of various new compounds. For instance, it is involved in the synthesis of 1,2,4-triazoles, which exhibit antimicrobial activities (Bayrak et al., 2009). Additionally, it plays a role in the formation of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine (Dotsenko et al., 2018).
Applications in Organic Chemistry
This compound is also significant in the field of organic chemistry. It is used in the preparation of various novel indole core containing Schiff bases, which are further used in the synthesis of palladacycles. These palladacycles have applications as catalysts in chemical reactions (Singh et al., 2017).
Role in Antimicrobial and Antiviral Research
Additionally, derivatives of this compound have been evaluated for their antimicrobial and antiviral activities. For instance, certain synthesized compounds demonstrated significant activity against various viruses, including bovine viral diarrhea virus and hepatitis C virus (Ivachtchenko et al., 2015).
Photophysical Properties and Fluorescence
This compound also finds application in the study of photophysical properties. Novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores synthesized using this compound exhibit fluorescence with green light in acetonitrile solutions (Moseev et al., 2020).
Development of Pharmaceutical Products
In the pharmaceutical sector, this compound derivatives are used in the development of various drugs. For instance, it facilitates the preparation of compounds that have shown efficacy as antidepressants (Anderson et al., 1997).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of blood glucose levels .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the impact of carbohydrates on blood glucose levels .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . This results in a delay in carbohydrate digestion and a reduction in postprandial (after meal) blood sugar levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial blood sugar levels . This can be particularly beneficial for managing conditions like diabetes, where regulation of blood glucose is crucial .
properties
IUPAC Name |
5-fluoro-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFFRLTBAFYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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